molecular formula C11H11N B107796 4-(3-Butenyl)benzonitrile CAS No. 15451-33-9

4-(3-Butenyl)benzonitrile

Cat. No. B107796
CAS RN: 15451-33-9
M. Wt: 157.21 g/mol
InChI Key: WNIAOHACTUJSLN-UHFFFAOYSA-N
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Description

The compound 4-(3-Butenyl)benzonitrile is a chemical species that can be inferred to have a benzonitrile group attached to a butenyl chain. While the provided papers do not directly discuss 4-(3-Butenyl)benzonitrile, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-(3-Butenyl)benzonitrile's chemistry.

Synthesis Analysis

The synthesis of related benzonitrile derivatives is well-documented in the provided literature. For instance, the synthesis of complex nitrile-containing compounds is achieved through reactions involving lithiation followed by various other steps such as oxidation and elimination reactions . These methods could potentially be adapted for the synthesis of 4-(3-Butenyl)benzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often studied using spectroscopic methods and theoretical calculations . For 4-(3-Butenyl)benzonitrile, one could expect that similar studies would reveal information about the electronic distribution, molecular geometry, and potential reactive sites within the molecule.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo a variety of chemical reactions. The literature suggests that these compounds can react with amines, leading to color changes due to ion-pair formation . Additionally, intramolecular cyclization reactions are possible, which can lead to the formation of complex ring systems . These reactions could be relevant to 4-(3-Butenyl)benzonitrile if it were to be used as a precursor for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can vary widely. Some compounds exhibit liquid crystalline behavior and have been characterized by their mesogenic properties . Others have been studied for their optoelectronic properties, such as their ability to emit light . The specific properties of 4-(3-Butenyl)benzonitrile would need to be determined experimentally, but it is likely that it would share some characteristics with the compounds described in the papers.

Scientific Research Applications

Benzonitrile is a versatile aromatic compound with a wide range of applications in various industries and scientific research . Here are some of its applications:

  • Chemical Industry

    • Benzonitrile is used as a precursor to a range of useful compounds. It can be hydrolyzed to benzoic acid or reduced to benzylamine .
  • Pharmaceutical Industry

    • Benzonitrile is used as an intermediate in the production of various drugs. The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
  • Scientific Research

    • Benzonitrile plays a critical role in scientific research. For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .
  • Preparation and Synthesis

    • The most common method of producing Benzonitrile is via the ammoxidation of benzene. This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides .
    • An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .
  • Laboratory Uses

    • Benzonitrile is a useful solvent and a versatile precursor to many derivatives. It reacts with amines to afford N-substituted benzamides after hydrolysis .
    • It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
  • Pesticides and Dyes

    • Benzonitrile plays key roles in the synthesis of pesticides and dyes .
  • Advanced Coating

    • Benzonitrile is a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
  • Green Synthesis

    • A novel green synthetic route for benzonitrile was proposed using ionic liquid as the recycling agent . The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus eliminating the use of metal salt catalysts . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
  • Spectroscopic Characterization

    • The vibrational modes of 4-(3-aminophenyl)benzonitrile, a compound similar to 4-(3-Butenyl)benzonitrile, have been studied using spectroscopic characterization .

Safety And Hazards

4-(3-Butenyl)benzonitrile is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

properties

IUPAC Name

4-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIAOHACTUJSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471600
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)-1-butene

CAS RN

15451-33-9
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (4.2 g, 173 mmol) was activated by washing with dilute HCl, water and acetone and was then dried in vacuo. ZnBr2 (37 g, 165 mmol) was sublimed under reduced pressure (approx. 5-20 mmHg) by gentle heating in a glovebox. The glovebox was used as it was extremely humid in the lab. Mg and ZnBr2 were mixed in a dry 3-necked flask under N2 and dry THF (30 mL) was added. 4-Bromo-1-butene (25.1 g, 186 mmol) dissolved in dry THF (175 mL) was added dropwise to the Mg/ZnBr2 slurry and, during the addition, the reaction mixture turned greyish and then black. Some heat was also evolved (>40° C.). After complete addition, the mixture was heated to 50° C. overnight. 4-Bromobenzonitrile (30.5 g, 167 mmol) was co-evaporated with toluene twice and was then dissolved in dry THF (250 ml) together with Pd(PPh3)4 (5 g, 4.3 mmol, 2.5 mole). The slurry was added to the Grignard reagent and the reaction mixture was stirred at room temperature overnight. HCl (500 mL, 3 M) was added dropwise to the reaction mixture, and the resulting solution was extracted with ether (1000+3×500 mL), the combined ether solutions were washed with NaHCO3 (satd. 3×250 mL), dried, filtered and evaporated. The crude product (29.7 g) was subjected to Dry-Flash chromatography (diameter 12 cm, height 5 cm, heptane:EtOAc (99:1 to 90:10)) to give 21.2 g of the sub-title compound contaminated with 4-bromobenzonitrile (about 20%). This material was used in the next step.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25.1 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Mg ZnBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
500 mL
Type
reactant
Reaction Step Nine
Name
Quantity
250 mL
Type
solvent
Reaction Step Ten
Quantity
5 g
Type
catalyst
Reaction Step Ten
Name
Quantity
37 g
Type
catalyst
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RA Bunce, LB Johnson - Organic preparations and procedures …, 1999 - Taylor & Francis
MeOCO-CI 2.1 2a (R= C02Me) 76 PhCH2-Br 1.1 2b (R= CHZPh) 90 CH2= CHCH*-Br 1. 1 2~(R= CH* CH= CH*) 86 nC, jH,,-I 1. 1 2d (R= n-ChH1,) 72 CH $ ON (OCH,) CH3 1. 1 2e (R= …
Number of citations: 8 www.tandfonline.com
B Nammalwar, NP Muddala, R Pitchimani, RA Bunce - Molecules, 2015 - mdpi.com
OSU-6, an MCM-41 type hexagonal mesoporous silica with mild Brönsted acid properties, has been used as an efficient, metal-free, heterogeneous catalyst for the click synthesis of 5-…
Number of citations: 14 www.mdpi.com
M Greenhalgh, M Greenhalgh - Iron-Catalysed Hydrofunctionalisation of …, 2016 - Springer
Experimental | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Iron-Catalysed Hydrofunctionalisation of …
Number of citations: 0 link.springer.com

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